O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride
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Overview
Description
O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an aminopiperidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride typically involves multiple steps. One common approach is the protection of the piperidine nitrogen, followed by the introduction of the tert-butyl and methyl groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminopiperidine moiety.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s stability and solubility make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- O1-Tert-butyl O3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- O1-Tert-butyl O3-methyl (3R,5S)-5-methoxypiperidine-1,3-dicarboxylate
Uniqueness
Compared to similar compounds, O1-Tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate hydrochloride stands out due to its aminopiperidine moiety, which imparts unique biological activity. The presence of the tert-butyl and methyl groups further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H23ClN2O4 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1 |
InChI Key |
OPUPSKVNCAQGFZ-RJUBDTSPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC.Cl |
Origin of Product |
United States |
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